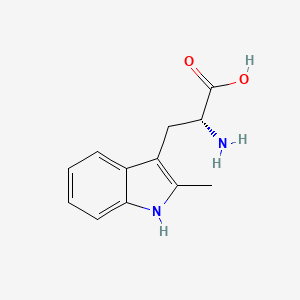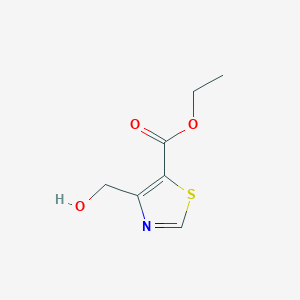
5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate
Descripción general
Descripción
The compound is a derivative of pyrrolidinone, which is a class of organic compounds. Pyrrolidinones are used in a variety of applications in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
The chemical reactions involving a compound depend on its functional groups. For instance, oxalates can undergo reactions such as decarboxylation .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined using various experimental techniques .Aplicaciones Científicas De Investigación
Nephrolithiasis and Kidney Health
AMPO is closely associated with kidney health due to its involvement in oxalate metabolism. Elevated plasma concentrations of oxalate can lead to the formation of kidney stones (nephrolithiasis) and subsequent kidney injury. Researchers study AMPO’s impact on renal function, exploring ways to mitigate oxalate accumulation and prevent stone formation .
Cardiovascular Disease and Metabolic Health
Beyond nephrolithiasis, AMPO has intriguing links to cardiovascular and metabolic diseases. Studies have investigated its role in conditions such as hypertension, type 2 diabetes, and obesity. Understanding AMPO’s contribution to systemic inflammation and cardiometabolic toxicity is crucial for effective management and potential novel treatments .
Precursors and Biosynthesis Pathways
Researchers explore AMPO’s precursors, including glyoxylate, aromatic amino acids, glyoxal, and vitamin C. These compounds influence AMPO production and systemic availability. Investigating the regulation of endogenous pathways that generate AMPO sheds light on its overall impact .
Microbiota and Oxalate Metabolism
The gut microbiota plays a pivotal role in oxalate metabolism. AMPO’s interaction with gut bacteria affects its systemic levels. Researchers investigate how specific microbial species influence AMPO production and clearance, potentially offering therapeutic avenues .
Dietary Sources and Oxalate Content
AMPO’s dietary sources contribute to its systemic availability. Researchers analyze the oxalate content in various foods, considering factors like plant aging and growing seasons. Understanding dietary oxalate intake informs preventive strategies for kidney health .
Clinical Implications and Therapeutic Approaches
Clinicians explore AMPO-related interventions. These may include dietary modifications, microbiota-targeted therapies, and pharmacological approaches. Investigating novel treatments for hyperoxaluria and related conditions is an ongoing area of research .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(aminomethyl)-1-methylpyrrolidin-2-one;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.C2H2O4/c1-8-5(4-7)2-3-6(8)9;3-1(4)2(5)6/h5H,2-4,7H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLZBKXROGJYQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)CN.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate | |
CAS RN |
1609395-46-1 | |
| Record name | 2-Pyrrolidinone, 5-(aminomethyl)-1-methyl-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 7'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox](/img/structure/B3059901.png)
![[1-(5-Fluoropyridin-2-yl)cyclopropyl]methanamine](/img/structure/B3059902.png)
![4-Oxo-6-(2-thienyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B3059903.png)


![2-hydrazino-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidine](/img/structure/B3059906.png)

![1-(2-(2-Naphthyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide](/img/structure/B3059909.png)


![1-[2-(Trifluoromethyl)phenethyl]piperazine](/img/structure/B3059913.png)
![tert-Butyl 8'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B3059921.png)
![2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B3059922.png)